molecular formula C13H7N3O4 B11093624 1,3-Dinitroacridine

1,3-Dinitroacridine

Cat. No.: B11093624
M. Wt: 269.21 g/mol
InChI Key: KTLYTJKMYQFECQ-UHFFFAOYSA-N
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Description

1,3-Dinitroacridine is an organic compound belonging to the acridine family, characterized by the presence of two nitro groups at the 1 and 3 positions of the acridine ring Acridines are known for their planar, tricyclic structure, which is similar to anthracene but with a nitrogen atom replacing one of the central carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dinitroacridine can be synthesized through several methods, typically involving nitration reactions. One common approach is the nitration of acridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. The general reaction scheme is as follows:

Acridine+2HNO3This compound+2H2O\text{Acridine} + 2 \text{HNO}_3 \rightarrow \text{this compound} + 2 \text{H}_2\text{O} Acridine+2HNO3​→this compound+2H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity. Continuous flow reactors are often employed to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitroacridine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1,3-Diaminoacridine.

    Substitution: Various substituted acridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitrosoacridines.

Scientific Research Applications

1,3-Dinitroacridine has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other acridine derivatives, which are valuable in dye chemistry and as intermediates in organic synthesis.

    Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators, which can inhibit DNA replication and transcription, making them candidates for anticancer agents.

    Medicine: Investigated for their antimicrobial properties, particularly against bacteria and fungi.

    Industry: Utilized in the development of high-performance materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The biological activity of 1,3-dinitroacridine is primarily due to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The nitro groups enhance the compound’s ability to form strong interactions with the DNA bases, stabilizing the intercalated complex. This mechanism is similar to that of other acridine derivatives used in chemotherapy.

Comparison with Similar Compounds

1,3-Dinitroacridine can be compared with other nitro-substituted acridines and related compounds:

    1,3,3-Trinitroazetidine: A high-energy compound used in explosives, differing significantly in structure and application.

    1,3-Diaminoacridine: The reduced form of this compound, used in similar applications but with different reactivity and properties.

    Acridine Orange: A well-known dye and biological stain, used for its fluorescent properties and ability to bind nucleic acids.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.

Properties

Molecular Formula

C13H7N3O4

Molecular Weight

269.21 g/mol

IUPAC Name

1,3-dinitroacridine

InChI

InChI=1S/C13H7N3O4/c17-15(18)9-6-12-10(13(7-9)16(19)20)5-8-3-1-2-4-11(8)14-12/h1-7H

InChI Key

KTLYTJKMYQFECQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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